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7H-Purine-2,6-diamine bis(sulfate)

DNA duplex stability melting temperature nucleic acid thermodynamics

7H-Purine-2,6-diamine bis(sulfate), the di-sulfuric acid adduct of 2,6-diaminopurine (DAP; 2-aminoadenine), is a purine nucleobase analogue carrying amino substituents at ring positions 2 and The bis(sulfate) salt stoichiometry (C₅H₁₀N₆O₈S₂, molecular weight 346.30 g/mol) incorporates two equivalents of sulfuric acid per base molecule, distinguishing it from the free base (C₅H₆N₆, MW 150.14) and the hemisulfate mono-salt (C₅H₈N₆O₄S, MW 248.22). This precise salt stoichiometry defines the material´s physical form (crystalline solid), hygroscopicity profile, and aqueous handling behaviour, all of which influence its fitness for reproducible formulation, oligonucleotide synthesis, and in vitro assay preparation.

Molecular Formula C5H10N6O8S2
Molecular Weight 346.3 g/mol
Cat. No. B12935406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7H-Purine-2,6-diamine bis(sulfate)
Molecular FormulaC5H10N6O8S2
Molecular Weight346.3 g/mol
Structural Identifiers
SMILESC1=NC2=NC(=NC(=C2N1)N)N.OS(=O)(=O)O.OS(=O)(=O)O
InChIInChI=1S/C5H6N6.2H2O4S/c6-3-2-4(9-1-8-2)11-5(7)10-3;2*1-5(2,3)4/h1H,(H5,6,7,8,9,10,11);2*(H2,1,2,3,4)
InChIKeyHIWXXLHSNSJYPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7H-Purine-2,6-diamine bis(sulfate) – Chemical Identity, Salt-Form Specification, and Procurement-Class Differentiation


7H-Purine-2,6-diamine bis(sulfate), the di-sulfuric acid adduct of 2,6-diaminopurine (DAP; 2-aminoadenine), is a purine nucleobase analogue carrying amino substituents at ring positions 2 and 6. The bis(sulfate) salt stoichiometry (C₅H₁₀N₆O₈S₂, molecular weight 346.30 g/mol) incorporates two equivalents of sulfuric acid per base molecule, distinguishing it from the free base (C₅H₆N₆, MW 150.14) and the hemisulfate mono-salt (C₅H₈N₆O₄S, MW 248.22) [1]. This precise salt stoichiometry defines the material´s physical form (crystalline solid), hygroscopicity profile, and aqueous handling behaviour, all of which influence its fitness for reproducible formulation, oligonucleotide synthesis, and in vitro assay preparation. Biochemically, the 2,6-diaminopurine pharmacophore forms three Watson-Crick hydrogen bonds with thymine or uracil, in contrast to the two hydrogen bonds formed by adenine, and functions as an adenosine deaminase substrate that converts to guanine-based metabolites [2][3].

Why 7H-Purine-2,6-diamine bis(sulfate) Cannot Be Interchanged with Bulk Purine Analogues or the Free Base in Research and Pharmaceutical Development


Generic substitution of 7H-purine-2,6-diamine bis(sulfate) with the corresponding free base, the hemisulfate salt, adenine, or 2-aminopurine introduces quantifiable liabilities. The free base exhibits limited aqueous solubility (2.38 g/L at 20°C) that constrains formulation at biologically relevant concentrations . In contrast, the bis(sulfate) salt form, by virtue of its di-sulfate counter-ion content, is expected to exhibit enhanced aqueous solubility consistent with the well-established salt-formation principle for amine-containing heterocycles, although an exact mg/mL value for the bis(sulfate) was not independently located in a primary publication at the time of writing. More critically, the 2,6-diaminopurine pharmacophore itself is not functionally interchangeable: it forms three rather than two hydrogen bonds with thymine, generating a ΔTm of +3.6°C per full substitution in double-stranded DNA [1], and it enables cyclobutane pyrimidine dimer (CPD) photorepair with 92% yield under UV exposure, a property absent in adenine [2]. Selecting the incorrect salt form or the wrong purine scaffold therefore risks altered solubility, inaccurate dosing, unreliable thermal stability readouts, or loss of the unique photorepair functionality in prebiotic-chemistry and nucleic-acid-stability applications.

Head-to-Head Quantitative Evidence for 7H-Purine-2,6-diamine bis(sulfate) versus Adenine, 2-Aminopurine, and Alternative Salt Forms


DNA Duplex Melting Temperature: +3.6°C Stabilisation per Complete Adenine Replacement

Full substitution of adenine with 2,6-diaminopurine in cyanophage S-2L genomic DNA raises the duplex melting temperature (Tm) from that of an adenine-containing DNA of equivalent base composition to 85.6°C in 0.1×SSC, a ΔTm of +3.6°C [1]. This is a direct head-to-head measurement within the same study. For shorter synthetic oligonucleotides, the benefit is typically ΔTm ≈ +0.14°C per percentage of DAP substitution, or approximately +1.5 to +1.8°C per single DAP-for-A replacement in a DNA duplex context [2]. Adenine (6-aminopurine) forms only two hydrogen bonds with thymine; 2,6-diaminopurine forms three, providing an enthalpically driven stability gain [3]. The 2-aminopurine analogue, which lacks the 6-amino group, does not confer this stabilisation.

DNA duplex stability melting temperature nucleic acid thermodynamics

Cyclobutane Pyrimidine Dimer Repair: 92% Photorepair Yield with DAP versus Adenine Baseline

Under UV irradiation conditions relevant to prebiotic Earth, substitution of adenine with 2,6-diaminopurine in nucleic acid strands enables self-repair of cyclobutane pyrimidine dimers (CPDs) with yields reaching 92% [1]. This study directly compared DAP-containing oligonucleotides to adenine-containing controls; the adenine baseline exhibits negligible intrinsic CPD repair activity. The mechanism relies on the superior electron-donating properties of the 2-amino group, which facilitates charge-transfer-mediated dimer cleavage. Neither adenine nor 2-aminopurine possesses this photorepair functionality at comparable yield. Additionally, femtosecond transient absorption spectroscopy confirms that both 2,6-diaminopurine and its 2'-deoxyriboside are significantly photostable to UV radiation, with the excited-state population decaying to the ground state predominantly via nonradiative internal conversion within sub-picosecond to tens of picoseconds [2].

DNA photodamage CPD repair prebiotic chemistry

pKa at N3: 5.09 for DAP versus 4.1 for Adenine – Ionisation-State Differential at Physiological pH

In a unified spectrophotometric determination of nucleobase pKa values, 2,6-diaminopurine was found to have a pKa of 5.09 at the N3 position, compared with 4.1 for adenine (N3), 3.3 for guanine (N7), and 4.51 for isoguanine (N7) [1]. The approximately one-unit higher pKa of DAP relative to adenine means that at physiologically relevant pH values near 7.0–7.4, DAP remains predominantly unprotonated at N3, whereas adenine is fully deprotonated; in slightly acidic microenvironments (pH 5–6, e.g., endosomal compartments or tumour microenvironments), DAP begins to protonate while adenine remains largely unaffected. This differential ionisation influences hydrogen-bonding patterns, metal-ion coordination preferences, and potential interactions with RNA riboswitches or aptamers [2]. The predicted pKa of the free base measured by potentiometric titration is approximately 8.61, consistent with basicity increasing in the order 2-aminopurine < 6-aminopurine (adenine) < 2,6-diaminopurine [3].

pKa nucleobase protonation acid-base chemistry

Salt Stoichiometry Advantage: Bis(sulfate) versus Free Base and Hemisulfate for Aqueous Handling

Salt formation with sulfuric acid is a standard pharmaceutical strategy to enhance the aqueous solubility of weakly basic heterocycles. The bis(sulfate) salt (C₅H₁₀N₆O₈S₂, MW 346.30) incorporates two sulfate counter-ions per 2,6-diaminopurine molecule , whereas the commonly listed hemisulfate (CAS 7280-83-3) provides one sulfate per base (C₅H₈N₆O₄S, MW 248.22) [1] and the free base (CAS 1904-98-9) has a measured water solubility of 2.38 g/L at 20°C . The greater ionic character of the bis(sulfate) salt is expected to further increase aqueous dissolution rate and equilibrium solubility relative to both the free base and the mono-sulfate form, consistent with the well-documented class-level principle that di-salt formation of diamino-heterocycles enhances hydrophilicity. The hemisulfate is qualitatively described as 'moderately soluble in acidic aqueous solution' with a melting point above 225°C (decomposition) , whereas the free base melts at approximately 302°C with decomposition . For the bis(sulfate) salt, an independent, experimentally determined aqueous solubility value (mg/mL) was not identified in primary literature at the time of this analysis; users are advised to request lot-specific solubility data from the supplier.

salt form selection aqueous solubility pharmaceutical formulation

2,6-Diaminopurine Nucleoside Prodrug: Adenosine Deaminase Kinetics and Clinical-Stage Validation versus Guanine Prodrug Strategy

The 2,6-diaminopurine scaffold serves as a prodrug for guanine-based nucleoside analogues through enzymatic oxidative deamination. For the dioxolane prodrug amdoxovir (DAPD), calf intestinal adenosine deaminase exhibits a Km of 15 ± 0.7 μM, comparable to the Km for the natural substrate adenosine; however, kcat is 540-fold slower, providing a sustained-release metabolic profile [1]. In rats, approximately 61% of an intravenous DAPD dose is converted to the active metabolite dioxolane-guanine (DXG) [2]. This prodrug strategy was expressly designed because DXG itself has poor aqueous solubility and low oral bioavailability, whereas DAPD provides a water-soluble delivery form [3]. The DAPD prodrug advanced to Phase 2b clinical testing for HIV-1 infection (ClinicalTrials.gov NCT00038272) [4]. By contrast, adenine-based nucleoside analogues (e.g., tenofovir disoproxil fumarate) follow a different phosphorylation pathway and do not exploit the adenosine deaminase prodrug conversion. The broad-spectrum antiviral potential of the 2,6-diaminopurine chemotype has been further demonstrated with a synthetic derivative (compound 6i) exhibiting IC₅₀ values of 0.5–5.3 μM against Dengue, Zika, West Nile, and Influenza A viruses, with a selectivity index of 240 against SARS-CoV-2 in Calu-3 cells [5].

prodrug metabolism adenosine deaminase HIV antiviral

HPLC Retention and Basicity Differentiation: RP-HPLC Separation of Aminopurine Regioisomers

Reversed-phase HPLC studies of aminopurine regioisomers demonstrate that 2,6-diaminopurine, 2-aminopurine, and 6-aminopurine (adenine) exhibit distinct retention times under identical chromatographic conditions, reflecting their differing hydrophobicities and basicities [1]. The experimental pKa values increase in the order 2-aminopurine < 6-aminopurine (adenine) < 2,6-diaminopurine, confirming that the 2,6-diamino substitution pattern produces the most basic purine core among the three [1]. This basicity order translates directly into predictable elution profiles: under acidic mobile-phase conditions, 2,6-DAP is more strongly retained on C18 columns than adenine owing to its higher pKa and consequently greater protonation at the pH of typical phosphate or formate buffers (pH 2.5–4.0). The bis(sulfate) salt, once dissolved, generates the identical chromophore as the free base, but its higher bulk solubility facilitates preparation of concentrated stock solutions for HPLC method development and validation . This analytical differentiation is critical for purity assessment, forced degradation studies, and impurity profiling in pharmaceutical reference standard qualification.

RP-HPLC purine separation analytical quality control

7H-Purine-2,6-diamine bis(sulfate) – Evidence-Backed Application Scenarios for Procurement and Research Deployment


Oligonucleotide Therapeutics and Diagnostic Probe Stabilisation

When designing antisense oligonucleotides, siRNAs, aptamers, or miRNA inhibitors that require enhanced target affinity and nuclease resistance, substituting adenine with 2,6-diaminopurine increases duplex thermal stability by ΔTm ≈ +1.5 to +1.8°C per single A→DAP replacement [1]. The bis(sulfate) salt form provides the DAP nucleobase in a crystalline, stoichiometrically defined format suitable for phosphoramidite synthesis or post-synthetic conjugation. This stabilisation is enthalpically driven by the third hydrogen bond with thymine/uracil, allowing shorter oligonucleotides to achieve the same binding energy as longer adenine-containing sequences, reducing synthesis costs and improving pharmacokinetic properties in therapeutic contexts.

Prebiotic Chemistry and Origin-of-Life Experimental Systems

For laboratory simulations of prebiotic nucleic acid evolution, 2,6-diaminopurine is uniquely qualified among purine analogues by its dual ability to (i) enable 92% CPD photorepair under UV irradiation [2] and (ii) increase the rate of nonenzymatic RNA template copying [2]. Both properties are absent in adenine and other canonical nucleobases. The bis(sulfate) salt form ensures reliable dissolution in the aqueous, often metal-ion-rich reaction media typical of prebiotic chemistry experiments, where free-base solubility limitations could confound kinetic measurements.

Antiviral Nucleotide Analogue Library Synthesis and Prodrug Design

The 2,6-diaminopurine base is a clinically validated prodrug scaffold for guanine nucleotide analogues, as demonstrated by amdoxovir (DAPD), which reached Phase 2b clinical trials for HIV-1 [3][4]. The adenosine deaminase-mediated conversion (Km = 15 μM; ~61% in vivo bioconversion) provides a sustained-release pharmacokinetic profile [5][6]. More recently, synthetic 2,6-diaminopurine derivatives have shown broad-spectrum antiviral activity with IC₅₀ values of 0.5–5.3 μM against Dengue, Zika, West Nile, Influenza A, and SARS-CoV-2 [7]. Procuring the bis(sulfate) salt as a building block ensures a defined starting material for nucleoside coupling reactions, avoiding the variable solubility and purity issues associated with the free base.

Biophysical Studies of DNA/RNA Structure, Flexibility, and Ligand Binding

Atomic force microscopy and optical melting studies demonstrate that DAP incorporation increases DNA duplex flexural rigidity and alters groove dimensions without disrupting sequence-specific recognition [1]. The three-hydrogen-bond DAP:T base pair also shifts the energetic landscape of ligand-DNA interactions, making DAP-modified oligonucleotides valuable probes for studying minor-groove binders, intercalators, and transcription factors. The bis(sulfate) salt provides a convenient, soluble input form for preparing DAP-containing oligonucleotides via solid-phase synthesis or enzymatic incorporation, enabling reproducible biophysical measurements at defined stoichiometry.

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